![molecular formula C9H12N2O5 B2950748 (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 1155106-03-8](/img/structure/B2950748.png)

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

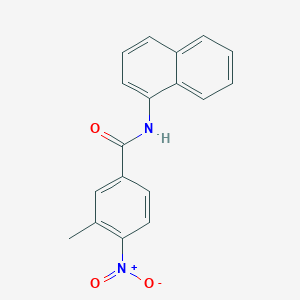

“(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a compound with the IUPAC name tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate . It has a molecular weight of 268.31 . The compound is a white solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The linear formula of the compound is C13H20N2O4 . The InChI code is 1S/C13H20N2O4/c1-12(2,3)19-9(16)8-4-6-13(7-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) .Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 268.31 . The linear formula is C13H20N2O4 , and the InChI code is 1S/C13H20N2O4/c1-12(2,3)19-9(16)8-4-6-13(7-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) .Wissenschaftliche Forschungsanwendungen

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is widely used in scientific research as a chelating agent for metal ions. It is commonly used in magnetic resonance imaging (MRI) as a contrast agent to enhance the image quality. This compound is also used in nuclear medicine as a complexing agent for radiopharmaceuticals. Other applications of this compound include catalysis, chemical sensing, and drug delivery.

Wirkmechanismus

Target of Action

The primary target of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate for energy production .

Mode of Action

It is known that many compounds interact with their targets by binding to specific sites, leading to changes in the target’s activity

Biochemical Pathways

The compound’s interaction with glycogen phosphorylase can affect the glycogenolysis pathway . This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism . Changes in this pathway can have downstream effects on energy production and glucose regulation.

Result of Action

The result of the compound’s action on its target and the subsequent effects on the glycogenolysis pathway could potentially influence energy production and glucose regulation . .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s action can be influenced by the biological environment, including the specific cell type, the presence of other signaling molecules, and the overall physiological state of the organism .

Vorteile Und Einschränkungen Für Laborexperimente

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid has several advantages as a chelating agent for metal ions. It has a high affinity for many metal ions, including gadolinium, copper, and zinc. This compound is also stable under physiological conditions and can be easily conjugated to biomolecules. However, this compound has some limitations as well. It cannot bind to all metal ions, and its complexation properties can be affected by the pH and ionic strength of the solution.

Zukünftige Richtungen

There are several future directions for the use of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid in scientific research. One area of interest is the development of new this compound-based contrast agents for MRI. These agents could have improved relaxivity and specificity for different tissues or organs. Another area of interest is the use of this compound as a chelating agent for other metal ions, such as zinc and copper. This compound-based radiopharmaceuticals for nuclear medicine are also an area of active research. Finally, the use of this compound in drug delivery systems is an emerging field that could have significant impact in the future.

Conclusion

This compound is a versatile chelating agent that has many applications in scientific research. Its unique structure and properties make it useful in various fields, including MRI, nuclear medicine, catalysis, and drug delivery. Despite its advantages, this compound has some limitations and potential side effects that need to be carefully considered. Ongoing research is focused on developing new this compound-based agents and exploring new applications for this important compound.

Synthesemethoden

(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid can be synthesized by reacting 1,4,7,10-tetraazacyclododecane with ethyl glyoxylate in the presence of a base. The reaction yields this compound in good yield and high purity. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-6(13)5-11-7(14)9(10-8(11)15)1-3-16-4-2-9/h1-5H2,(H,10,15)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLTVDQMWUFENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2950676.png)

![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950679.png)

![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)